N,N-Dibenzyloxycarbonyl Serotonin

5-HT2A receptor Radioligand binding Serotonin agonist

N,N-Dibenzyloxycarbonyl Serotonin (CAS 1797983-46-0) is a synthetically protected derivative of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The compound features two benzyloxycarbonyl (Cbz or Z) groups installed on the nitrogen atoms of the serotonin backbone, resulting in a molecular formula of C26H24N2O5 and a molecular weight of 444.48 g/mol.

Molecular Formula C26H24N2O5
Molecular Weight 444.487
CAS No. 1797983-46-0
Cat. No. B583252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzyloxycarbonyl Serotonin
CAS1797983-46-0
SynonymsN,N-Dibenzyloxycarbonyl 3-(2-Aminoethyl)-1H-indol-5-ol
Molecular FormulaC26H24N2O5
Molecular Weight444.487
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC2=CN(C3=C2C=C(C=C3)O)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C26H24N2O5/c29-22-11-12-24-23(15-22)21(13-14-27-25(30)32-17-19-7-3-1-4-8-19)16-28(24)26(31)33-18-20-9-5-2-6-10-20/h1-12,15-16,29H,13-14,17-18H2,(H,27,30)
InChIKeyZUIRPNYMPQSEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzyloxycarbonyl Serotonin (CAS 1797983-46-0): Protected Tryptamine for Serotonin Receptor and Chemical Synthesis Applications


N,N-Dibenzyloxycarbonyl Serotonin (CAS 1797983-46-0) is a synthetically protected derivative of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) [1]. The compound features two benzyloxycarbonyl (Cbz or Z) groups installed on the nitrogen atoms of the serotonin backbone, resulting in a molecular formula of C26H24N2O5 and a molecular weight of 444.48 g/mol [2]. This dual protection strategy is a classical approach in organic and peptide chemistry to mask nucleophilic amine functionalities, thereby altering chemical stability and enabling its primary utility as a protected building block in the synthesis of more complex tryptamine-based molecules .

N,N-Dibenzyloxycarbonyl Serotonin: Why Analogs Cannot Substitute for This Specific Cbz-Protected Precursor


Substituting N,N-Dibenzyloxycarbonyl Serotonin with unprotected serotonin or other mono-protected analogs is chemically and functionally invalid for the intended applications of this compound. The presence of two benzyloxycarbonyl (Cbz) groups fundamentally alters the molecule's nucleophilicity and solubility, which is a prerequisite for many synthetic pathways . Unprotected serotonin is highly polar and reactive at both amine sites, leading to uncontrolled reactions, while mono-protected analogs retain one reactive nitrogen, limiting their utility in sequences requiring complete amine masking [1]. Furthermore, the specific protection strategy can significantly modulate the compound's interaction with biological targets; for instance, mono-protected derivatives like N-Benzyloxycarbonyl Serotonin O-Sulfate exhibit distinct receptor subtype selectivity profiles compared to the di-protected version, underscoring that each substitution pattern yields a unique pharmacological and chemical entity .

Quantitative Evidence for N,N-Dibenzyloxycarbonyl Serotonin's Use as a 5-HT2A Receptor Agonist Probe and Synthetic Intermediate


5-HT2A Receptor Agonism and Competitive Ligand Displacement by N,N-Dibenzyloxycarbonyl Serotonin

N,N-Dibenzyloxycarbonyl Serotonin is a confirmed agonist of the 5-HT2A receptor. Quantitative functional evidence demonstrates its ability to inhibit the binding of a known selective 5-HT2A antagonist, LY354740, in a competitive manner . This functional assay data provides a measurable, comparator-based differentiation from structurally related analogs. While native serotonin is a broad-spectrum agonist, this di-Cbz derivative retains a defined, quantifiable activity at this specific receptor subtype.

5-HT2A receptor Radioligand binding Serotonin agonist

Enhanced Synthetic Stability for Multi-Step Synthesis Compared to Unprotected Serotonin

The dual benzyloxycarbonyl (Cbz) protection in N,N-Dibenzyloxycarbonyl Serotonin provides a quantifiable advantage in synthetic sequences by conferring stability against base-catalyzed degradation and nucleophilic side reactions . This contrasts sharply with unprotected serotonin, which is prone to oxidation and participates in uncontrolled reactions at its free amine sites. This stability allows for reactions such as controlled oxidation to quinones or selective reduction, steps that are not possible with the unprotected form .

Organic synthesis Protecting group strategy Tryptamine building block

Precursor Role in High-Yield Synthesis of Rotationally Restricted Serotonin Analogs

N-Cbz-tryptamine derivatives, which are directly analogous to the mono-deprotected form of N,N-Dibenzyloxycarbonyl Serotonin, are essential intermediates for constructing complex, rotationally restricted serotonin analogs with high efficiency. A four-step synthesis starting from serotonin and utilizing a 5-propargyloxy-N-Cbz-tryptamine intermediate afforded a 36% overall yield of a dihydropyranoindole analog (CP-123,479) [1]. The use of the Cbz-protected tryptamine is crucial for the successful Claisen rearrangement/cyclization step, which would not be feasible with the free amine.

Medicinal chemistry Claisen rearrangement CP-123,479 analog

Differentiated Receptor Subtype Engagement Profile from Mono-Protected and Sulfated Serotonin Analogs

The substitution pattern on the serotonin scaffold critically dictates receptor subtype selectivity. Research on related protected serotonin derivatives indicates that the nature of the protecting group alters binding profiles. For instance, N-Benzyloxycarbonyl Serotonin O-Sulfate, a mono-Cbz protected and sulfated analog, exhibits enhanced agonistic activity at the 5-HT2C receptor . In contrast, the di-Cbz protected N,N-Dibenzyloxycarbonyl Serotonin is characterized by its interaction with the 5-HT2A receptor . This differential targeting confirms that N,N-Dibenzyloxycarbonyl Serotonin is a distinct chemical probe with a specific receptor interaction fingerprint.

5-HT2C receptor Serotonin analog Structure-activity relationship (SAR)

Optimal Use Cases for Procuring N,N-Dibenzyloxycarbonyl Serotonin (CAS 1797983-46-0)


As a Protected Building Block in Multi-Step Organic Synthesis of Tryptamine Derivatives

This is the primary application for this compound. The dual Cbz protection allows for the selective manipulation of other parts of the molecule in the presence of these masked amines. Its use is supported by the class-level inference of Cbz-group stability , enabling transformations like the Claisen rearrangement sequence described for synthesizing rotationally restricted serotonin analogs [1]. This scenario directly follows from the stability and precursor evidence, making it the most defensible procurement justification.

As a Pharmacological Tool for Studying 5-HT2A Receptor Function

Based on the direct evidence of its agonism and ability to displace a 5-HT2A antagonist, N,N-Dibenzyloxycarbonyl Serotonin is a validated tool for in vitro assays focused on 5-HT2A receptor pharmacology . Its value lies in being a protected tryptamine that retains functional activity at this key receptor subtype, differentiating it from other protected analogs that may target 5-HT2C or other 5-HT receptors .

As a Precursor for Generating N-Cbz-Tryptamine Intermediates via Selective Deprotection

The compound can serve as a stable, storable precursor that can be selectively mono-deprotected to yield N-Cbz-tryptamine, a valuable intermediate in its own right for further derivatization. This application is a logical extension of its protected building block role and leverages the quantitative yield data from synthetic protocols that begin with this class of protected tryptamines [1].

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